molecular formula C8H14N4S B14548652 N~2~-Ethyl-N~5~-(2-methylprop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine CAS No. 61785-01-1

N~2~-Ethyl-N~5~-(2-methylprop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B14548652
CAS No.: 61785-01-1
M. Wt: 198.29 g/mol
InChI Key: VWMALBIAMPQJTQ-UHFFFAOYSA-N
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Description

N~2~-Ethyl-N~5~-(2-methylprop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both ethyl and 2-methylprop-2-en-1-yl groups attached to the thiadiazole ring imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Ethyl-N~5~-(2-methylprop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-methylprop-2-en-1-yl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction mixture is heated to promote cyclization, leading to the formation of the thiadiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Purification of the final product is typically achieved through recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and 2-methylprop-2-en-1-yl groups, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Hydrogenated or ring-opened products.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It is being investigated as a potential lead compound for drug development.

    Agriculture: The compound has shown potential as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The unique chemical structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-Ethyl-N~5~-(2-methylprop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine varies depending on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors in microbial or cancer cells, leading to inhibition of cell growth or induction of cell death. The exact molecular targets and pathways involved are subjects of ongoing research.

    Pesticidal Activity: The compound may interfere with essential biochemical pathways in pests or weeds, leading to their death or growth inhibition.

Comparison with Similar Compounds

N~2~-Ethyl-N~5~-(2-methylprop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine can be compared with other thiadiazole derivatives:

    Similar Compounds: N2-Methyl-N~5~-(2-methylprop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine, N2-Ethyl-N~5~-(2-methylprop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine.

    Uniqueness: The presence of both ethyl and 2-methylprop-2-en-1-yl groups in N2-Ethyl-N~5~-(2-methylprop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine imparts unique steric and electronic properties, which can influence its reactivity and biological activity.

Properties

CAS No.

61785-01-1

Molecular Formula

C8H14N4S

Molecular Weight

198.29 g/mol

IUPAC Name

5-N-ethyl-2-N-(2-methylprop-2-enyl)-1,3,4-thiadiazole-2,5-diamine

InChI

InChI=1S/C8H14N4S/c1-4-9-7-11-12-8(13-7)10-5-6(2)3/h2,4-5H2,1,3H3,(H,9,11)(H,10,12)

InChI Key

VWMALBIAMPQJTQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN=C(S1)NCC(=C)C

Origin of Product

United States

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